A Technical Guide to the Physicochemical Characterization of 2-Methyl-1-(naphthalen-2-YL)propan-2-amine
A Technical Guide to the Physicochemical Characterization of 2-Methyl-1-(naphthalen-2-YL)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1-(naphthalen-2-YL)propan-2-amine is a naphthalene derivative of interest in medicinal chemistry and drug development.[1] As a research chemical, a thorough understanding of its physical properties is a critical prerequisite for formulation development, quality control, and regulatory assessment.[2][3] However, a comprehensive, publicly available dataset of its experimentally determined physicochemical properties is notably scarce. This guide addresses this gap not by presenting unavailable data, but by providing a robust, scientifically-grounded framework for the determination of these essential properties. Acting as a senior application scientist, this document outlines the predicted properties based on chemical structure and details the authoritative, state-of-the-art experimental methodologies required to elucidate the compound's true physical characteristics. It is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its protocols in established scientific principles.
Introduction and Molecular Structure
2-Methyl-1-(naphthalen-2-YL)propan-2-amine belongs to the class of polycyclic aromatic hydrocarbons (PAHs), specifically a derivative of naphthalene.[1][4] Its structure features a naphthalene moiety fused to a propan-2-amine group, a configuration that suggests potential applications as a scaffold in the synthesis of pharmacologically active agents.[5][6] The physical properties of such a compound—including its melting point, solubility, and spectral characteristics—are dictated by its molecular structure and are fundamental to its handling, formulation, and mechanism of action in any potential therapeutic application.[7][8]
A precise characterization workflow is therefore not merely procedural, but essential for ensuring the reproducibility and validity of any subsequent research. This guide provides the technical protocols to achieve this characterization with high fidelity.
Molecular Structure:
Caption: Chemical structure of 2-Methyl-1-(naphthalen-2-YL)propan-2-amine.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational models and analysis of structural analogues provide a baseline for anticipated properties. These predictions are invaluable for designing experiments, such as selecting appropriate solvent systems or determining the temperature range for thermal analysis.
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₁₄H₁₇N | [9] |
| Molecular Weight | 199.3 g/mol | [9] |
| Monoisotopic Mass | 199.136099547 Da | [9][10] |
| pKa (strongest basic) | 9.88 ± 0.25 | [9] |
| XLogP3-AA | 3.8 | [10] |
| Topological Polar Surface Area | 26 Ų | [9] |
| Appearance | Likely a white to off-white solid | Based on parent naphthalene and similar derivatives[7][11] |
| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ethers | Based on naphthalene's properties[8][11] |
Methodologies for Experimental Characterization
The following sections detail the necessary experimental protocols to accurately determine the physical properties of 2-Methyl-1-(naphthalen-2-YL)propan-2-amine.
Structural Elucidation and Verification
Before any physical property is measured, the identity and purity of the compound must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.[12][13]
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[14][15] For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR: Will confirm the number of different kinds of protons and their neighboring environments. Key expected signals include those from the aromatic naphthalene ring, the methylene bridge (-CH₂-), and the two equivalent methyl groups (-CH₃).[12]
-
¹³C NMR: Will determine the number of unique carbon environments, including the distinct carbons of the naphthalene core and the aliphatic side chain.[14]
3.1.2 Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[16]
-
Protocol: A high-resolution mass spectrometer (e.g., Q-TOF) should be used to obtain an accurate mass measurement, confirming the molecular formula. The fragmentation pattern can help verify the connectivity of the naphthalene and propan-amine moieties.[13][17]
Thermal Analysis: Melting Point Determination
The melting point is a fundamental physical property that indicates purity. A sharp melting range is characteristic of a pure crystalline solid.[18]
-
Causality: Differential Scanning Calorimetry (DSC) is superior to traditional capillary methods as it provides a thermodynamic profile of the melting transition, yielding a precise onset temperature and enthalpy of fusion.
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Data Analysis: The onset of the endothermic peak in the heat flow curve corresponds to the melting point.
Solubility Profiling
Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.[21] The "shake-flask" method is the gold standard for determining equilibrium solubility.[3]
-
Causality: Determining solubility across a physiologically relevant pH range (1.2 to 6.8) is essential for predicting behavior in the gastrointestinal tract, as mandated by biopharmaceutics classification systems (BCS).[22][23]
Experimental Protocol for Equilibrium Solubility:
-
Media Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8.[22]
-
Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate sealed vials. This ensures that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[23]
-
Sample Processing: Withdraw an aliquot and separate the undissolved solid via centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated, stability-indicating HPLC-UV method.
Integrated Characterization Workflow
A logical, sequential workflow ensures that each analytical step builds upon validated information from the previous one. This approach is fundamental to creating a trustworthy and comprehensive data package for any research compound.
Caption: Workflow for the physicochemical characterization of a novel compound.
Conclusion
While direct experimental data for 2-Methyl-1-(naphthalen-2-YL)propan-2-amine remains to be published, a complete and reliable physicochemical profile can be constructed by adhering to the rigorous, validated methodologies outlined in this guide. This systematic approach, grounded in the principles of analytical chemistry and pharmaceutical science, ensures the generation of high-quality, trustworthy data essential for advancing research and development. The protocols for structural verification, thermal analysis, and solubility profiling provide a comprehensive framework for any scientist tasked with the characterization of this, or similar, novel chemical entities.
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